molecular formula C29H25N3O2S2 B11983543 (5Z)-3-Benzyl-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-Benzyl-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11983543
M. Wt: 511.7 g/mol
InChI Key: JPGDEMYYMWWEQP-ONUIUJJFSA-N
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Description

(5Z)-3-Benzyl-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family This compound is characterized by its unique structure, which includes a thiazolidinone ring, a pyrazole ring, and various aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-Benzyl-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a suitable thioamide with an α-halo ketone under basic conditions to form the thiazolidinone ring.

    Introduction of the Pyrazole Ring: The pyrazole ring is introduced through a cyclization reaction involving a hydrazine derivative and an α,β-unsaturated carbonyl compound.

    Aromatic Substitution:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-Benzyl-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thioxo group to a thiol or thioether.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Palladium catalysts, halogenated solvents, and bases such as potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

(5Z)-3-Benzyl-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:

    Medicinal Chemistry: The compound has shown potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

    Biological Studies: Researchers use this compound to study enzyme inhibition, receptor binding, and cellular signaling pathways. Its ability to modulate biological processes makes it valuable in understanding disease mechanisms.

    Industrial Applications: The compound’s reactivity and stability make it suitable for use in the synthesis of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (5Z)-3-Benzyl-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, blocking substrate access, and preventing catalytic activity. It may also interact with cellular receptors, modulating signaling pathways and altering cellular responses. The exact molecular targets and pathways depend on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-3-Benzyl-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-3-Benzyl-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

(5Z)-3-Benzyl-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one is unique due to the presence of the isopropoxy group on the phenyl ring, which can influence its reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy compared to similar compounds.

Properties

Molecular Formula

C29H25N3O2S2

Molecular Weight

511.7 g/mol

IUPAC Name

(5Z)-3-benzyl-5-[[1-phenyl-3-(4-propan-2-yloxyphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C29H25N3O2S2/c1-20(2)34-25-15-13-22(14-16-25)27-23(19-32(30-27)24-11-7-4-8-12-24)17-26-28(33)31(29(35)36-26)18-21-9-5-3-6-10-21/h3-17,19-20H,18H2,1-2H3/b26-17-

InChI Key

JPGDEMYYMWWEQP-ONUIUJJFSA-N

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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